Dacarbazine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dacarbazine-d6 (DTIC-d6) is an antineoplastic drug used in the treatment of malignant melanoma and other forms of cancer. It is a derivative of dacarbazine (DTIC), which is an alkylating agent that is used to treat malignant melanoma and other types of cancer. It is also an important tool in the field of radiopharmaceuticals, as it can be used to label various molecules for imaging purposes.
Scientific Research Applications
Application in Pharmaceutics
Field
Summary
Dacarbazine (DB) is an antineoplastic drug extensively used in cancer therapy. However, its performance is limited due to its low solubility, instability, and non-specificity .
Method of Application
To overcome these drawbacks, DB was included in β-cyclodextrin (βCD), which increased its aqueous solubility and stability. This new βCD@DB complex has been associated with plasmonic gold nanoparticles (AuNPs), and polyethylene glycol (PEG) has been added in the process to increase the colloidal stability and biocompatibility .
Results
The PEG-AuNPs-βCD@DB nanosystem exhibits an optical plasmonic absorption at 525 nm, a surface charge of −29 mV, and an average size of 12 nm. Laser irradiation assays showed that DB can be released from this platform in a controlled manner over time, reaching a concentration of 56 μg/mL (43% of the initially loaded amount), which, added to the previous data, validates its potential for drug delivery applications .
Application in Antitumor Activity
Field
Summary
Dacarbazine and its analogs, including the new alkylating agent imidazene, have been reviewed for their physicochemical properties and antitumor activity .
Method of Application
The activity of dacarbazine is compared with most of its analogs. Imidazene exhibits an advantage over dacarbazine with respect to both stability and activity .
Results
Imidazene can be used for the treatment of malignant melanoma and sarcoma of soft tissues and in combined chemotherapy .
Application in Combination Therapy
Field
Summary
The combination of gemcitabine and dacarbazine has been demonstrated to be effective in advanced soft tissue sarcomas (aSTSs) .
Method of Application
The combination of gemcitabine and dacarbazine is used in the treatment of aSTSs .
Results
The combination has been shown to improve progression-free survival and overall survival in three phase I–II clinical trials .
Application in Hodgkin Lymphoma Treatment
Field
Summary
Dacarbazine is used in the treatment of Hodgkin lymphoma (HL). It is common UK practice to modify escalated BEACOPP (eBPP) by removing oral procarbazine and replacing it with intravenous dacarbazine to reduce haematopoietic stem cell and gonadal toxicity .
Method of Application
The treatment involves replacing oral procarbazine with intravenous dacarbazine in the escalated BEACOPP regimen .
Results
This modification has been shown to reduce the post-treatment haematopoietic stem and progenitor cell mutational burden in Hodgkin Lymphoma patients with no apparent loss of clinical efficacy .
Application in Optimizing Dacarbazine Therapy
Summary
Dacarbazine therapy can be optimized by designing a laser-triggered delivery system based on β-Cyclodextrin and Plasmonic Gold Nanoparticles .
Method of Application
The method involves associating the βCD@DB complex with plasmonic gold nanoparticles (AuNPs), and adding polyethylene glycol (PEG) in the process to increase the colloidal stability and biocompatibility .
Results
The PEG-AuNPs-βCD@DB nanosystem exhibits an optical plasmonic absorption at 525 nm, a surface charge of −29 mV, and an average size of 12 nm. Laser irradiation assays showed that DB can be released from this platform in a controlled manner over time .
Application in Skin Cancer Treatment
Field
Summary
Dacarbazine is used in the treatment of skin cancer. To improve its efficacy and minimize its systemic side effects, it is loaded in lipid polymer hybrid nanoparticle (LPHN)-based topical delivery system .
Method of Application
The method involves preparing LPHNs using emulsification solvent evaporation method .
Results
This method has been shown to improve dacarbazine efficacy against skin cancer and minimize its systemic side effects .
properties
IUPAC Name |
4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-WFGJKAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dacarbazine-d6 |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.